Potassium 4-methyl-beta-styryltrifluoroborate
Description
Context of Organoboron Compounds in Contemporary Organic Synthesis
Organoboron compounds are fundamental reagents in modern synthetic organic chemistry, primarily due to their versatility in forming carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.ch Their utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method so impactful it was recognized with the 2010 Nobel Prize in Chemistry. fishersci.se This reaction allows for the efficient construction of complex molecular architectures from simple precursors. fishersci.ie Organoboron compounds are valued for their excellent functional group tolerance, general low toxicity, and the formation of environmentally benign byproducts. fishersci.ieabconline.de Beyond cross-coupling, they are key intermediates in reactions such as hydroboration and carboboration, leading to a diverse array of organic products including alcohols, carbonyl compounds, and alkenes. orgsyn.org
Evolution of Organotrifluoroborates as a Class of Reagents
Initially considered chemical curiosities, organotrifluoroborates have, over the past two decades, become crucial reagents for the synthesis of complex organic molecules. researchgate.net Their development was driven by the need to overcome some limitations of traditional organoboron compounds like boronic acids and their esters. researchgate.net The synthesis of potassium organotrifluoroborates is straightforward, typically involving the reaction of a boronic acid with potassium hydrogen fluoride (B91410) (KHF₂). scbt.com This conversion results in a tetracoordinate boron species, which imparts enhanced stability and distinct reactivity. chemicalbook.com The growing importance of this class of reagents is highlighted by the commercial availability of over 600 structurally diverse organotrifluoroborates. researchgate.net
Advantages of Organotrifluoroborates Over Traditional Boron Reagents in Chemical Transformations
Potassium organotrifluoroborates offer several distinct advantages over their traditional counterparts, such as boronic acids and boronate esters, making them highly attractive for chemical transformations. organic-chemistry.org
Key Advantages:
Enhanced Stability: Organotrifluoroborates are typically crystalline, monomeric solids that exhibit remarkable stability to air and moisture, allowing for indefinite storage without degradation. alfa.co.krrosewachem.comchemicalbook.com This is a significant improvement over many boronic acids, which can be prone to dehydration to form cyclic boroxine (B1236090) anhydrides or undergo protodeboronation. researchgate.netorganic-chemistry.org
Ease of Handling: Their solid nature and stability make them easier and safer to handle, weigh, and store compared to many other organometallic reagents.
Improved Reactivity: In many instances, organotrifluoroborates exhibit higher reactivity and provide better yields in cross-coupling reactions compared to boronic acids or esters. Their tetracoordinate structure is believed to facilitate the transmetalation step in the catalytic cycle of the Suzuki-Miyaura reaction. chemicalbook.com
Reduced Side Reactions: They are less susceptible to protodeboronation, a common side reaction with boronic acids, especially under basic conditions. organic-chemistry.org This leads to cleaner reactions and higher yields of the desired product.
| Feature | Potassium Organotrifluoroborates | Boronic Acids / Esters |
|---|---|---|
| Stability | High; stable to air and moisture, can be stored indefinitely alfa.co.krrosewachem.comchemicalbook.com | Variable; prone to dehydration (boroxines) and decomposition researchgate.net |
| Physical State | Crystalline solids rosewachem.com | Often solids, but can be difficult to purify |
| Handling | Easy and safe to handle | Requires more careful handling due to instability |
| Reactivity | Often higher nucleophilicity and faster reaction rates rosewachem.com | Generally good, but can be sluggish |
| Side Reactions | Less prone to protodeboronation organic-chemistry.org | Susceptible to protodeboronation and homocoupling |
Overview of Potassium 4-Methyl-beta-styryltrifluoroborate within the Alkenyltrifluoroborate Subclass
This compound belongs to the subclass of alkenyltrifluoroborates, which are particularly valuable for the synthesis of substituted alkenes via stereospecific cross-coupling reactions. fishersci.ie This specific compound possesses the chemical formula C₉H₉BF₃K and a molecular weight of 224.08 g/mol . alfa.co.kr Its CAS Registry Number is 219718-86-2. rosewachem.com
Within its subclass, this reagent functions as a stable and effective precursor to a 4-methyl-beta-styryl nucleophile in palladium-catalyzed reactions, most notably the Suzuki-Miyaura coupling. fishersci.sefishersci.ie The presence of the vinyl group allows for the formation of a new carbon-carbon bond with aryl or vinyl halides and triflates, leading to the synthesis of stilbene (B7821643) derivatives. The trans (or E) configuration of the double bond is typically retained throughout the reaction, ensuring high stereoselectivity. The 4-methyl group on the phenyl ring is an electron-donating group, which can influence the electronic properties and reactivity of the molecule, though the general reaction scope remains broad and tolerant of various functional groups on the coupling partner. Like other alkenyltrifluoroborates, it provides a more robust and often more reactive alternative to the corresponding vinylboronic acid, which is prone to polymerization.
| Property | Value |
|---|---|
| Compound Name | This compound |
| Synonyms | Potassium (E)-trifluoro(4-methylstyryl)borate |
| CAS Number | 219718-86-2 rosewachem.com |
| Molecular Formula | C₉H₉BF₃K alfa.co.kr |
| Molecular Weight | 224.08 g/mol alfa.co.kr |
| Subclass | Alkenyltrifluoroborate |
| Primary Application | Suzuki-Miyaura Cross-Coupling Reagent fishersci.sefishersci.ie |
Properties
CAS No. |
219718-86-2 |
|---|---|
Molecular Formula |
C9H9BF3K |
Molecular Weight |
224.07 g/mol |
IUPAC Name |
potassium;trifluoro-[2-(4-methylphenyl)ethenyl]boranuide |
InChI |
InChI=1S/C9H9BF3.K/c1-8-2-4-9(5-3-8)6-7-10(11,12)13;/h2-7H,1H3;/q-1;+1 |
InChI Key |
IHPTVBKDBKCIOO-UHFFFAOYSA-N |
SMILES |
[B-](C=CC1=CC=C(C=C1)C)(F)(F)F.[K+] |
Isomeric SMILES |
[B-](/C=C/C1=CC=C(C=C1)C)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C=CC1=CC=C(C=C1)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Reactivity Profile and Mechanistic Investigations
General Principles of Reactivity for Organotrifluoroborates
Potassium organotrifluoroborates, including the 4-methyl-beta-styryl derivative, are characterized by a tetracoordinate boron atom, which imparts significant stability compared to their trigonal boronic acid counterparts. nih.gov This stability makes them resistant to air and moisture, allowing for indefinite storage without degradation. sigmaaldrich.comresearchgate.net A key feature of their reactivity is the requirement for activation to participate in cross-coupling reactions. The tetracoordinate nature of the C-B bond masks its inherent reactivity, effectively acting as a protecting group for the boronic acid. nih.gov
The general reactivity of organotrifluoroborates in Suzuki-Miyaura cross-coupling reactions involves an in-situ hydrolysis to the corresponding boronic acid, which is the active species in the catalytic cycle. wikipedia.org This "slow-release" mechanism is crucial as it maintains a low concentration of the reactive boronic acid throughout the reaction, thereby minimizing common side reactions such as protodeboronation and oxidative homocoupling. researchgate.netacs.org Consequently, organotrifluoroborates can often be used in near stoichiometric amounts, enhancing reaction efficiency. nih.gov Their robustness allows for a wide range of functional groups to be present in the molecule, making them highly versatile building blocks in complex molecule synthesis. bldpharm.comsigmaaldrich.com
Detailed Studies on Transmetalation Pathways in Catalytic Cycles
Transmetalation is a critical step in the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. For organotrifluoroborates, this process is preceded by their hydrolysis to the corresponding boronic acid or boronate species. wikipedia.orged.ac.uk Two primary pathways for transmetalation are often debated: the "boronate" pathway and the "oxo-palladium" pathway. nih.govresearchgate.net
The Boronate Pathway: In this mechanism, the boronic acid, formed from the hydrolysis of the trifluoroborate, reacts with a base to form a more nucleophilic boronate species (e.g., [R-B(OH)3]−). This boronate then reacts with the palladium(II) halide complex (Ar-Pd-X) to transfer the organic group to the palladium center. nih.gov
The Oxo-Palladium Pathway: This pathway proposes that the palladium(II) halide complex is first converted to a palladium(II) hydroxide complex (Ar-Pd-OH) by the base. This hydroxo complex then reacts with the neutral boronic acid. nih.gov
Studies have shown that for Suzuki-Miyaura reactions, the transmetalation between an arylpalladium hydroxo complex and a boronic acid is often significantly faster than the reaction between a palladium halide complex and a trihydroxyborate. nih.gov This suggests that the oxo-palladium pathway can be the predominant route. However, the operative pathway can be highly dependent on the specific reaction conditions, including the solvent, base, and ligands. researchgate.net The slow release of the boronic acid from the trifluoroborate salt is a key factor that influences the kinetics and mechanism of this crucial step. acs.org
The Role of Base in Organotrifluoroborate Activation and Reactivity
A base is essential for the activation of potassium organotrifluoroborates in Suzuki-Miyaura cross-coupling reactions. nih.gov Its primary role is to facilitate the hydrolysis of the stable trifluoroborate anion ([RBF3]K) to the more reactive boronic acid (RB(OH)2) or a boronate species. ed.ac.uk This hydrolysis is a key step that "unveils" the reactivity of the C-B bond. nih.gov
The mechanism of this base-mediated hydrolysis is complex and can be influenced by several factors, including the nature of the base (e.g., Cs2CO3, K2CO3), the solvent system (often a mixture of an organic solvent like THF or toluene and water), and even the reaction vessel itself. researchgate.netacs.org The base neutralizes the hydrofluoric acid (HF) that is cogenerated with the boronic acid, driving the equilibrium towards the formation of the active boron species. ed.ac.uku-tokyo.ac.jp
Ligand Effects in Transition Metal-Catalyzed Processes
The choice of ligand on the transition metal catalyst, typically palladium, plays a pivotal role in the success of cross-coupling reactions involving organotrifluoroborates. Ligands influence the stability, reactivity, and selectivity of the catalyst throughout the catalytic cycle, affecting oxidative addition, transmetalation, and reductive elimination. nih.gov
N-heterocyclic carbenes (NHCs) have also emerged as highly successful ligands. As strong σ-donors, they enhance the electron density at the metal center, promoting catalytic activity. Their strong bond to the metal also increases catalyst stability. nih.gov The appropriate choice of ligand is often crucial for achieving high yields, especially with challenging substrates like aryl chlorides or when dealing with sterically hindered coupling partners. nih.gov
Table 1: Common Ligands Used in Suzuki-Miyaura Coupling of Organotrifluoroborates
| Ligand Type | Example Ligands | Key Characteristics |
| Monodentate Phosphines | PPh3 (Triphenylphosphine), P(t-Bu)3 (Tri-tert-butylphosphine) | PPh3 is a classic ligand; P(t-Bu)3 is bulky and electron-rich, promoting fast oxidative addition. |
| Bidentate Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Often used as a robust and reliable ligand for a variety of substrates. nih.gov |
| Dialkylbiaryl Phosphines | RuPhos, XPhos, SPhos | Highly effective, bulky, and electron-rich ligands that promote high catalyst turnover rates. nih.govorganic-chemistry.org |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form stable complexes, and are highly active for coupling reactions. nih.gov |
Stereochemical Fidelity and Retention of Alkene Geometry in Reactions
A significant advantage of using alkenyltrifluoroborates, such as potassium 4-methyl-beta-styryltrifluoroborate, in Suzuki-Miyaura reactions is the high degree of stereochemical fidelity. The geometry of the double bond is typically retained throughout the cross-coupling process. organic-chemistry.org This means that if the starting alkenyltrifluoroborate is the (E)-isomer, the resulting styrenic product will also be predominantly the (E)-isomer.
This stereospecificity is a result of the mechanistic pathway of the transmetalation and subsequent reductive elimination steps. The transfer of the alkenyl group from boron to palladium generally occurs with retention of configuration. princeton.edu The subsequent reductive elimination from the palladium(II) intermediate to form the C-C bond also proceeds with retention of stereochemistry.
This predictable stereochemical outcome is highly valuable in organic synthesis, as it allows for the construction of complex molecules with specific olefin geometries without the formation of isomeric mixtures that can be difficult to separate. Studies on various potassium alkenyltrifluoroborates have consistently demonstrated this stereospecificity, making them reliable reagents for the synthesis of substituted alkenes. organic-chemistry.org
Theoretical and Computational Analyses of Reaction Mechanisms (e.g., DFT Studies)
Density Functional Theory (DFT) calculations have become a powerful tool for elucidating the complex mechanisms of transition metal-catalyzed reactions, including the Suzuki-Miyaura coupling of organotrifluoroborates. mdpi.comfigshare.com These computational studies provide insights into the energies of intermediates and transition states throughout the catalytic cycle, helping to rationalize experimental observations and predict reactivity.
DFT studies have been used to investigate:
Hydrolysis of Organotrifluoroborates: Calculations of B-F bond lengths in intermediate difluoroboranes can help predict whether a specific RBF3K reagent will undergo fast or slow hydrolysis, which is critical for the "slow-release" strategy. acs.org
Transmetalation Pathways: Computational analysis has been employed to compare the activation energies of the competing "boronate" and "oxo-palladium" pathways, providing a deeper understanding of which mechanism is likely to be dominant under specific conditions. illinois.edu
Ligand Effects: DFT can model how different ligands influence the geometry and electronic structure of the palladium catalyst, explaining their impact on the rates of oxidative addition and reductive elimination. nih.gov
Stereoselectivity: Theoretical calculations can help understand the origins of stereoselectivity in reactions by modeling the transition states that lead to different stereoisomers. rsc.orgrsc.org
These theoretical analyses complement experimental studies by providing a molecular-level picture of the reaction mechanism, guiding the development of more efficient and selective catalytic systems.
Investigation of Catalytic Deactivation Mechanisms and Strategies for Improved Turnover
Formation of Palladium Black: Agglomeration of the Pd(0) catalyst into inactive palladium black is a common deactivation mechanism, particularly at high temperatures or low ligand concentrations. The use of robust ligands that form stable complexes can mitigate this issue. nih.gov
Protodeboronation: This is a common side reaction where the C-B bond is cleaved by a proton source, leading to the formation of a hydrocarbon byproduct and consumption of the nucleophilic partner. While organotrifluoroborates are generally more resistant to protodeboronation than boronic acids, it can still occur, especially under harsh conditions or with prolonged reaction times. researchgate.netnih.gov The slow-release of the boronic acid from the trifluoroborate helps to minimize this side reaction. acs.org
β-Hydride Elimination: For certain alkyltrifluoroborates, particularly those with β-hydrogens, β-hydride elimination from the R-Pd(II)-L intermediate can occur, leading to the formation of alkenes and a palladium hydride species. This can be a competing pathway to reductive elimination. researchgate.net
Strategies to improve catalyst turnover and minimize deactivation include:
Ligand Design: Employing sterically demanding and electron-rich ligands that stabilize the active catalytic species and promote the desired reductive elimination step. nih.gov
Optimization of Reaction Conditions: Careful control of temperature, base, and solvent can minimize side reactions and prevent catalyst precipitation.
Use of Precatalysts: Utilizing well-defined palladium precatalysts can ensure efficient generation of the active Pd(0) species and improve reaction reproducibility.
By understanding these deactivation pathways, more robust and efficient catalytic systems can be designed for the cross-coupling of this compound and other organotrifluoroborates.
Applications in Carbon Heteroatom C X Bond Forming Reactions
Carbon-Nitrogen (C-N) Bond Formation
The construction of C-N bonds via cross-coupling reactions represents a significant area of research. Potassium styryltrifluoroborates, including the 4-methyl derivative, have been successfully employed as coupling partners with amides to form enamides, which are valuable structural motifs in a wide range of biologically active molecules and industrial intermediates. scirp.org
The cross-coupling of potassium styryltrifluoroborates with amides provides a novel route to synthesize styrylated amides. scirp.org Research has demonstrated that this transformation can be effectively achieved, expanding the toolkit for C-N bond formation beyond traditional methods that often rely on aryl halides. scirp.org The reaction involves the coupling of the styryl group from the organoboron compound with the nitrogen atom of an amide.
A key innovation in amide styrylation has been the development of a dual catalyst system comprising palladium and copper. scirp.org Specifically, the combination of [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dtbpf)) and copper(I) iodide (CuI) has proven highly effective for the cross-coupling of potassium styryltrifluoroborates and amides. scirp.orgresearchgate.net This synergistic approach is believed to facilitate different steps of the catalytic cycle, leading to higher efficiency and yields. scirp.org In these systems, potassium carbonate (K₂CO₃) is typically employed as the base in a solvent such as 1,4-dioxane. researchgate.net
The use of a single catalyst system was explored but proved less successful, highlighting the importance of the dual Pd-Cu system for this specific transformation. researchgate.net The reaction mechanism likely involves the activation of the N-H bond of the amide and the C-B bond of the styryltrifluoroborate, facilitated by the cooperative action of the two metal catalysts. scirp.org
Table 1: Effect of Catalysts on Amide Styrylation
| Entry | Catalyst(s) | Yield (%) |
| 1 | PdCl₂(dtbpf) | Low/No Reaction |
| 2 | CuI | Low/No Reaction |
| 3 | PdCl₂(dtbpf) / CuI | 85-92% |
This table illustrates the necessity of the dual catalyst system for achieving high yields in the styrylation of amides with potassium styryltrifluoroborates.
To enhance reaction efficiency, microwave irradiation has been successfully applied to the amide styrylation process. researchgate.net The use of controlled microwave heating significantly reduces reaction times, often from hours to just minutes, while increasing product yields. researchgate.net For the cross-coupling of potassium styryltrifluoroborates with amides using the PdCl₂(dtbpf)-CuI dual catalyst system, reactions were completed in 30 minutes at 120°C under microwave irradiation (300 W). researchgate.netresearchgate.net This method provides a more sustainable and efficient pathway to the desired enamide products, achieving yields in the range of 85% to 92%. scirp.org
Table 2: Research Findings on Microwave-Assisted Amide Styrylation
| Substrate 1 | Substrate 2 | Catalyst System | Base | Solvent | Conditions | Time | Yield (%) |
| Potassium styryltrifluoroborate | Amide | PdCl₂(dtbpf) / CuI | K₂CO₃ | 1,4-Dioxane | 120°C, 300W | 30 min | 85-92% |
This table summarizes the optimized conditions for the microwave-assisted, dual-catalyzed cross-coupling of potassium styryltrifluoroborates with various amides. scirp.orgresearchgate.net
Synthetic Utility in Complex Molecular Architectures and Specialized Applications
A Key Player in the Total Synthesis of Natural Products
The strategic incorporation of the 4-methyl-beta-styryl moiety is crucial in the synthesis of various natural products, and potassium 4-methyl-beta-styryltrifluoroborate serves as a readily available and reactive precursor for this purpose. Its application streamlines synthetic routes and enables the efficient assembly of complex target molecules.
While direct literature citing the use of this compound in the total synthesis of Naseseazines is not prevalent, the closely related potassium trans-beta-styryltrifluoroborate has been documented as a reactant in the enantioselective total synthesis of Naseseazines A and B. This highlights the utility of styryltrifluoroborates in constructing the complex frameworks of such alkaloids. The 4-methyl substituent on the phenyl ring of the title compound would offer a strategic variation for creating analogs of these natural products.
In the realm of Flavonoids , a diverse class of natural products with significant biological activities, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of their synthesis. nih.govnih.gov This reaction often involves the coupling of an aryl halide with an organoboron reagent. nih.gov this compound is an ideal coupling partner in such reactions to introduce the styryl group, a common structural motif in various flavonoid derivatives. nih.gov The synthesis of chalcones, precursors to many flavonoids, can be achieved by the coupling of a benzoyl chloride with a potassium styryltrifluoroborate. nih.gov The versatility of this method allows for the creation of a library of flavonoid derivatives for biological evaluation by varying the organoboron starting material. nih.govnih.gov
The total synthesis of the potent antitumor agent Epothilone (B1246373) A has also utilized Suzuki cross-coupling methodology. While specific documentation of this compound in this context is not explicit, the synthesis of epothilone analogs often relies on the introduction of various side chains. The structural simplicity and reactivity of styryltrifluoroborates make them valuable reagents in the synthesis of these complex macrocycles and their derivatives, which are explored for improved therapeutic properties. nih.govnih.gov
Facilitating the Synthesis of Pharmaceutical and Agrochemical Intermediates
The stability and reactivity profile of this compound make it a valuable building block in the synthesis of intermediates for the pharmaceutical and agrochemical industries. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds. chemie-brunschwig.chfishersci.co.uk
Organotrifluoroborates, such as the title compound, are often preferred over other organoboron reagents due to their bench-top stability and ease of handling. They serve as precursors to a wide array of organic molecules, including those with potential biological activity. The 4-methyl-beta-styryl moiety can be incorporated into larger molecules to modulate their pharmacological or pesticidal properties. The mild reaction conditions of the Suzuki-Miyaura coupling tolerate a wide variety of functional groups, allowing for the late-stage introduction of the styryl group into complex intermediates. fishersci.co.uk This versatility is crucial in the development of new drugs and crop protection agents.
A Building Block for the Future of Materials Science
While the primary applications of this compound have been in the synthesis of biologically active molecules, its potential as a building block for advanced materials is an emerging area of interest. The styryl functional group is a key component in a variety of polymers and functional materials.
The ability to precisely introduce the 4-methyl-beta-styryl unit into polymer backbones or as side chains can influence the material's properties, such as its thermal stability, conductivity, and optical characteristics. The Suzuki-Miyaura coupling, facilitated by this compound, offers a robust method for the synthesis of well-defined conjugated polymers and other advanced materials. These materials have potential applications in electronics, photonics, and other high-technology fields. The development of new materials with tailored properties is a critical area of research, and versatile building blocks like this compound are expected to play an increasingly important role.
Below is a table summarizing the key applications of this compound:
| Application Area | Specific Use | Key Reaction | Significance |
| Total Synthesis of Natural Products | Introduction of the 4-methyl-beta-styryl moiety in Naseseazine analogs, Flavonoids, and Epothilone analogs. | Suzuki-Miyaura Cross-Coupling | Enables the efficient construction of complex and biologically active molecules. |
| Pharmaceutical and Agrochemical Intermediates | Synthesis of precursors for new drugs and pesticides. | Suzuki-Miyaura Cross-Coupling | Provides a stable and reactive source of the styryl group for incorporation into bioactive compounds. |
| Advanced Materials Science | Building block for the synthesis of functional polymers and materials. | Suzuki-Miyaura Cross-Coupling | Allows for the precise incorporation of the styryl unit to tailor material properties for advanced applications. |
Comparative Studies and Emerging Trends in Organotrifluoroborate Chemistry
Comparative Analysis of Reactivity and Selectivity with Other Boron Reagents
Potassium organotrifluoroborates, including styryl derivatives, have emerged as highly valuable alternatives to traditional organoboron reagents such as boronic acids, boronate esters, and organoboranes. Their distinct properties offer significant advantages in various chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions. nih.govnih.gov
Key Advantages of Organotrifluoroborates:
Enhanced Stability: Unlike boronic acids, which can be difficult to purify and may undergo protodeboronation or form cyclic anhydrides (boroxines), potassium organotrifluoroborates are typically crystalline solids that are stable to air and moisture. nih.govsigmaaldrich.comorgsyn.org This stability allows for indefinite storage and simplifies handling, ensuring accurate stoichiometry in reactions. chem-station.com
Improved Reactivity and Functional Group Tolerance: The tetracoordinate nature of the boron atom in organotrifluoroborates renders the C-B bond stable to a wide range of reagents, allowing for chemical modifications on other parts of the molecule without cleaving the boron moiety. nih.govacs.org In some cases, organotrifluoroborates have demonstrated superior performance over boronic acids and boronate esters, especially in complex heteroaryl coupling reactions where they can lead to significantly higher yields. nih.gov
Reduced Side Reactions: In Suzuki-Miyaura couplings, the slow in-situ hydrolysis of the trifluoroborate to the active boronic acid species can help suppress side reactions like homo-coupling. chem-station.com They are also less prone to the competitive protodeboronation that can plague reactions using boronic acids. nih.govsigmaaldrich.com
Atom Economy: Compared to boronate esters, which generate diol byproducts, trifluoroborates offer better atom economy. sigmaaldrich.comupenn.edu They are also considered less toxic than alternatives like organostannane (organotin) reagents. researchgate.netnih.gov
While boronic acids and their esters are susceptible to degradation under certain conditions, the protected nature of the trifluoroborate salt provides a robust platform for complex synthesis. acs.orgacs.org This stability, however, means that activation, typically under aqueous basic or acidic conditions, is required to reveal the reactive tricoordinate boron species necessary for catalytic cycles like the Suzuki-Miyaura reaction. chem-station.comresearchgate.net
| Property | Potassium Organotrifluoroborates | Boronic Acids | Boronate Esters (e.g., Pinacol) | Organoboranes |
|---|---|---|---|---|
| Stability (Air/Moisture) | High (Crystalline solids) | Moderate (Can dehydrate to boroxines) | Moderate to High (Generally stable) | Low (Often air-sensitive) |
| Ease of Handling | Easy, weighable solids | Often difficult to purify, uncertain stoichiometry | Generally easy to handle liquids or solids | Requires inert atmosphere techniques |
| Reactivity in Suzuki-Miyaura Coupling | Excellent, requires activation | Good, but prone to side reactions | Good, often requires specific conditions | Variable, used in specific cases |
| Proneness to Protodeboronation | Low | High | Moderate | N/A |
| Functional Group Compatibility | High (acts as a protecting group) | Moderate | Good | Low |
Advancements in Novel Catalytic Systems and Methodologies
While traditional palladium-catalyzed cross-coupling reactions remain the primary application for potassium styryltrifluoroborates, research is expanding into novel catalytic systems that offer alternative reaction pathways.
Photocatalysis: Visible-light photoredox catalysis has been successfully applied to reactions involving potassium alkenyl- and alkyltrifluoroborates. organic-chemistry.orgacs.org These methods utilize a photocatalyst to generate radical intermediates from the trifluoroborate under mild, room-temperature conditions. For instance, a three-component reaction involving potassium alkyltrifluoroborates, a sulfur dioxide surrogate, and alkenes has been developed to synthesize sulfones. organic-chemistry.org Although specific examples detailing Potassium 4-methyl-beta-styryltrifluoroborate are not prominent, the established reactivity of related alkenyltrifluoroborates in photoredox trifluoromethylation and other radical-mediated transformations suggests a strong potential for its inclusion in such methodologies. researchgate.net These light-mediated reactions open avenues for C-C and C-heteroatom bond formations under conditions that are orthogonal to traditional thermal methods.
Electrochemistry: Electrochemical methods are emerging as a powerful tool for the synthesis of organotrifluoroborates. An efficient electrochemical synthesis of potassium aryltrifluoroborates has been developed involving the reduction of aryl bromides in the presence of a borate (B1201080) ester. researchgate.net This technique is noted for its speed, simplicity, and tolerance of various functional groups. While this demonstrates the synthesis of the reagent, the use of potassium styryltrifluoroborates as substrates in subsequent electrochemical coupling reactions is a developing area. The ability to generate reactive species electrochemically offers a reagent-minimized approach to catalysis that aligns well with green chemistry principles.
Integration of Sustainable and Green Chemistry Principles in Organotrifluoroborate Synthesis and Utilization
The use of this compound and related organotrifluoroborates aligns with several key principles of green chemistry. sekisuidiagnostics.com
Waste Prevention and Atom Economy: The synthesis of organotrifluoroborates can be highly atom-economical, particularly when prepared from organoboron intermediates and potassium hydrogen fluoride (B91410) (KHF₂). orgsyn.orgnih.gov In their application, such as in Suzuki-Miyaura reactions, their stability reduces degradation and the formation of wasteful byproducts. nih.gov Coupling reactions themselves are considered to have a relatively high atom economy compared to other synthetic transformations. jocpr.com
Use of Safer Solvents and Reagents: Many modern protocols for Suzuki-Miyaura reactions involving organotrifluoroborates have been optimized to use greener solvents, such as water or alcohol-water mixtures, reducing the reliance on hazardous organic solvents like DMF or dioxane. acsgcipr.orgresearchgate.netresearchgate.net The lower toxicity of organoboron compounds compared to alternatives like organotins is another significant advantage. researchgate.net
Catalysis: The reliance on catalytic amounts of transition metals (e.g., palladium) is a cornerstone of organotrifluoroborate chemistry. Catalytic processes are inherently greener than stoichiometric reactions as they reduce waste. acsgcipr.org Ongoing research aims to use base metals like nickel or ligand-free systems to further improve the environmental profile. researchgate.net
Energy Efficiency: The development of reactions that proceed under mild conditions, such as the photocatalytic methods performed at room temperature, contributes to reduced energy consumption. organic-chemistry.org
| Green Chemistry Principle | Relevance to this compound |
|---|---|
| 1. Prevention | High stability reduces waste from reagent decomposition. Catalytic use minimizes stoichiometric waste. |
| 2. Atom Economy | Coupling reactions are inherently more atom-economical than many classical named reactions. jocpr.com |
| 3. Less Hazardous Chemical Syntheses | Serves as a less toxic alternative to reagents like organostannanes. researchgate.net |
| 4. Designing Safer Chemicals | Reaction byproducts (boron salts) are generally non-toxic and water-soluble. researchgate.net |
| 5. Safer Solvents & Auxiliaries | Many modern protocols utilize water or alcohol/water mixtures, avoiding hazardous solvents. researchgate.netresearchgate.net |
| 6. Design for Energy Efficiency | Emerging photocatalytic methods operate at ambient temperature, reducing energy needs. organic-chemistry.org |
| 7. Use of Renewable Feedstocks | Depends on the synthesis of the styryl precursor; not an inherent property. |
| 8. Reduce Derivatives | The trifluoroborate itself acts as a stable, protected form of a boronic acid, often simplifying synthetic routes. nih.gov |
| 9. Catalysis | Core application is in transition-metal catalyzed reactions, which are preferable to stoichiometric reagents. |
| 10. Design for Degradation | Inorganic boron byproducts are environmentally benign. |
| 11. Real-time Analysis for Pollution Prevention | Adaptable to flow chemistry, which allows for in-line analysis and process control. |
| 12. Inherently Safer Chemistry for Accident Prevention | High stability and use of less hazardous solvents improve overall process safety. |
Adaptations for Flow Chemistry and Continuous Processing
The translation of batch chemical processes to continuous flow systems offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. rsc.orgunimi.it The synthesis of organotrifluoroborates is well-suited to this technology.
A continuous flow process has been successfully developed for the large-scale synthesis of potassium bromomethyltrifluoroborate, a key precursor for many functionalized organotrifluoroborates. researchgate.net This process demonstrates that the often cryogenic and hazardous conditions required for generating unstable organolithium intermediates can be safely managed in a flow reactor, allowing for production on a kilogram scale with a fraction of the resources needed for batch synthesis. researchgate.netresearchgate.net The ability to control residence time in a microreactor prevents the decomposition of reactive intermediates. nih.gov
While the direct synthesis or use of this compound in flow systems is not yet widely documented, the established success with related precursors indicates strong potential. The stability of the trifluoroborate products makes them compatible with continuous processing, where a stream of the reagent could be generated and fed directly into a subsequent coupling reaction stream, creating a fully continuous, multi-step synthesis. This approach represents a significant step towards process intensification and more efficient manufacturing in the fine chemical and pharmaceutical industries. unimi.it
Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation
In Situ Spectroscopic Monitoring of Reaction Progress
In situ spectroscopic monitoring allows for the continuous, real-time analysis of a chemical reaction as it proceeds, without the need for sampling and quenching. This approach is particularly advantageous for studying reactions involving sensitive or short-lived intermediates, which are common in transition-metal-catalyzed cross-coupling reactions where potassium 4-methyl-beta-styryltrifluoroborate is often employed. Techniques such as Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can track the disappearance of reactants and the appearance of products by monitoring characteristic vibrational frequencies. For instance, in a Suzuki-Miyaura coupling reaction, the consumption of the C-B bond of the trifluoroborate and the formation of the new C-C bond can be followed, providing kinetic data and insights into the rate-determining steps of the catalytic cycle.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and mechanistic analysis of organic and organometallic compounds. For compounds like this compound, multinuclear NMR (1H, 13C, and 19F) provides a wealth of information.
1H NMR spectroscopy is fundamental for tracking the transformation of the styryl moiety. The chemical shifts and coupling constants of the vinylic protons are particularly sensitive to the electronic environment and stereochemistry around the double bond. Changes in these parameters during a reaction can indicate the coordination of the trifluoroborate to a metal center or its conversion to a product.
13C NMR spectroscopy complements 1H NMR by providing information about the carbon skeleton of the molecule. The resonance of the carbon atom bonded to boron is a key indicator of the integrity of the trifluoroborate group. Its disappearance and the appearance of new signals in the aromatic or vinylic region signify the progress of the cross-coupling reaction.
19F NMR spectroscopy is especially powerful for studying organotrifluoroborates due to the 100% natural abundance and high sensitivity of the 19F nucleus. The fluorine atoms in the BF3- group give rise to a characteristic signal whose chemical shift and multiplicity can change upon coordination to a metal or during the transmetalation step. This makes 19F NMR an excellent tool for directly observing the fate of the boronate species in a catalytic cycle. nih.govresearchgate.net
Below are representative NMR data for potassium organotrifluoroborates, illustrating the typical chemical shift ranges observed for these compounds.
| Nucleus | Chemical Shift (ppm) | Typical Multiplicity | Coupling Constants (Hz) |
| 1H (vinylic) | 5.5 - 7.5 | Doublet, Doublet of doublets | JH-H = 12-18 (trans) |
| 13C (vinylic) | 110 - 150 | Singlet or Broad | |
| 19F | -130 to -145 | Quartet | JB-F ≈ 40-60 |
Note: The data presented are representative values for styryltrifluoroborates and may not correspond exactly to this compound.
Application of Mass Spectrometry for Identification of Reaction Intermediates and Byproducts
Mass spectrometry (MS) is a highly sensitive analytical technique used to detect and identify molecules by measuring their mass-to-charge ratio. In the context of reactions involving this compound, mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI-MS), is instrumental in identifying transient catalytic intermediates and reaction byproducts. For example, in palladium-catalyzed cross-coupling reactions, ESI-MS can be used to observe key intermediates such as oxidative addition complexes, transmetalation products, and even short-lived catalyst species that are difficult to detect by other means. jhu.edursc.org The identification of these species provides direct evidence for proposed mechanistic pathways. Furthermore, the analysis of byproducts can reveal competing reaction pathways or catalyst deactivation mechanisms, which is crucial for optimizing reaction conditions.
X-ray Crystallography for Structural Determination of Catalytic Complexes or Key Intermediates
X-ray crystallography provides unambiguous, three-dimensional structural information about crystalline solids at the atomic level. While it is not an in situ technique, it is unparalleled in its ability to definitively characterize the structure of stable catalytic complexes or key reaction intermediates that can be isolated and crystallized. By obtaining the crystal structure of a palladium complex with a styryltrifluoroborate ligand, for instance, one can precisely determine bond lengths, bond angles, and coordination geometries. This information is critical for understanding the steric and electronic interactions that govern the reactivity and selectivity of the catalyst. The structural data obtained from X-ray crystallography can validate or refute mechanistic hypotheses derived from spectroscopic and kinetic studies, providing a complete picture of the reaction mechanism.
Future Perspectives and Promising Research Directions
Expanding the Scope of Reactivity with Challenging Substrates and Electrophiles
While the Suzuki-Miyaura cross-coupling of potassium 4-methyl-beta-styryltrifluoroborate with standard aryl and heteroaryl halides is well-established, future research will likely focus on expanding its reactivity to include more challenging substrates and electrophiles. This includes sterically hindered, electronically deactivated, or polyfunctionalized coupling partners that are often encountered in the synthesis of complex molecules.
One promising area is the coupling with a wider range of heteroaryl halides, which are prevalent in pharmaceuticals and agrochemicals. nih.gov Overcoming challenges associated with catalyst deactivation and competing side reactions with sensitive heterocyclic cores will be a key research focus. Additionally, exploring couplings with non-traditional electrophiles, such as sulfamates and mesylates, could provide milder and more selective alternatives to traditional halide-based methods.
Recent advancements in catalyst design, particularly the development of sophisticated phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) complexes, will be instrumental in overcoming these challenges. mdpi.com These advanced catalyst systems can enhance the efficiency of oxidative addition and transmetalation steps, enabling reactions with previously unreactive or problematic substrates.
Development of Highly Enantioselective and Diastereoselective Transformations
A significant frontier in the application of this compound is the development of highly stereocontrolled reactions. The ability to control the three-dimensional arrangement of atoms is paramount in the synthesis of chiral drugs and natural products.
Enantioselective Transformations: A promising avenue is the use of this reagent in rhodium-catalyzed asymmetric conjugate additions to prochiral enones. By employing chiral phosphoramidite (B1245037) ligands, it is possible to achieve high enantioselectivity in the formation of carbon-carbon bonds. researchgate.net Future work will likely focus on expanding the scope of acceptors beyond simple enones and developing more efficient and selective catalyst systems.
Diastereoselective Transformations: The stereospecificity of the Suzuki-Miyaura reaction with vinyltrifluoroborates is a key advantage, allowing for the transfer of the double bond geometry from the starting material to the product with high fidelity. organic-chemistry.org This is crucial for the synthesis of complex molecules with multiple stereocenters. Future research will likely explore the development of stereodivergent methods, where the choice of catalyst or reaction conditions can selectively lead to either retention or inversion of configuration, providing access to a wider range of stereoisomers from a single precursor. rsc.org
| Transformation Type | Catalyst System | Key Feature | Potential Application |
| Enantioselective Conjugate Addition | Rhodium(I) with chiral phosphoramidite ligands | High enantiomeric excess in the formation of new stereocenters. | Synthesis of chiral building blocks for pharmaceuticals. |
| Diastereoselective Cross-Coupling | Palladium with tailored phosphine ligands | High fidelity transfer of double bond geometry. | Construction of complex natural products with defined stereochemistry. |
Discovery of Novel Reaction Pathways and Reagent Derivatizations
Beyond its well-established role in cross-coupling reactions, future research is poised to uncover novel reaction pathways for this compound. A particularly exciting area is the use of photoredox catalysis to generate vinyl radicals from styryltrifluoroborates. dntb.gov.uanih.govnih.gov This approach opens up a host of new possibilities for carbon-carbon and carbon-heteroatom bond formation under mild conditions.
Examples of such novel transformations include:
Radical-Radical Coupling: The coupling of vinyl radicals generated from styryltrifluoroborates with other radical species, such as those derived from acyl azoliums, can lead to the formation of complex ketone structures. researchgate.net
Trifluoromethylation: The photoredox-catalyzed reaction of vinyltrifluoroborates with a trifluoromethyl source can provide a direct route to valuable trifluoromethylated alkenes. nih.gov
Cyanation: The direct conversion of the boronate moiety to a nitrile group via photoredox catalysis represents a significant expansion of the synthetic utility of this class of compounds. rsc.org
Furthermore, the derivatization of the styryltrifluoroborate itself can lead to new reagents with unique reactivity. For example, the introduction of additional functional groups on the styryl backbone could enable tandem or cascade reactions, further increasing molecular complexity in a single step.
Integration with Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. Integrating this compound into MCRs is a promising but relatively unexplored area.
Future research could focus on designing MCRs where the styryltrifluoroborate acts as a key building block. For instance, a palladium-catalyzed MCR could involve the in situ formation of a styrylpalladium intermediate, which could then be trapped by another reactant in the mixture. The development of such strategies would enable the rapid and efficient synthesis of diverse molecular scaffolds from simple starting materials.
Considerations for Industrial Scale-Up and Process Optimization
The transition of any synthetic methodology from the laboratory to an industrial scale presents a unique set of challenges. For reactions involving this compound, several factors will be crucial for successful scale-up.
Key Considerations for Industrial Scale-Up:
Catalyst Loading and Cost: Minimizing the loading of expensive palladium catalysts is a primary concern. Research into highly active catalysts that can be used at very low concentrations, as well as the development of recyclable catalyst systems, will be critical.
Stereochemical Integrity: For stereospecific reactions, maintaining high levels of stereochemical purity on a large scale is essential. This requires careful control of reaction parameters such as temperature, solvent, and reaction time to prevent isomerization or racemization.
Solvent Selection and Waste Reduction: The use of environmentally benign solvents and the development of processes that minimize waste are key principles of green chemistry. Future work will likely focus on developing reactions that can be run in greener solvents or even in water. nih.gov
Downstream Processing: The removal of residual palladium from the final product is a critical issue, particularly in the pharmaceutical industry. The development of efficient and cost-effective methods for palladium removal will be a key area of process optimization.
The successful scale-up of asymmetric Suzuki-Miyaura-type reactions has been demonstrated, providing a roadmap for the industrial application of stereoselective transformations involving organotrifluoroborates. acs.org Careful optimization of reaction conditions and the use of robust and highly active catalysts will be paramount in realizing the full industrial potential of this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Potassium 4-methyl-β-styryltrifluoroborate?
- Methodological Answer : The synthesis typically involves the reaction of a styrylboronic acid derivative with potassium hydrogen fluoride (KHF₂). For example, in analogous trifluoroborates (e.g., potassium formylaryltrifluoroborates), boronic acids are treated with KHF₂ in a methanol-water mixture, followed by solvent evaporation and purification via Soxhlet extraction . Key steps include:
- Step 1 : Dissolve 4-methyl-β-styrylboronic acid in methanol.
- Step 2 : Add aqueous KHF₂ dropwise under stirring.
- Step 3 : Concentrate under vacuum, extract with 20% MeOH/acetone, and precipitate with diethyl ether.
- Characterization : Confirm purity via ¹⁹F NMR (δ ≈ -140 to -142 ppm for BF₃⁻) and ¹¹B NMR (δ ≈ 0.6–1.0 ppm) .
Q. How is the compound characterized spectroscopically?
- Methodological Answer :
- ¹H NMR : Aromatic protons appear at δ 6.2–7.3 ppm; vinyl protons (styryl group) show coupling patterns (e.g., J = 16 Hz for trans-configuration).
- ¹⁹F NMR : Trifluoroborate anion resonates at δ -140 to -142 ppm.
- IR Spectroscopy : B-F stretching vibrations at ~1450–1500 cm⁻¹ and styryl C=C at ~1600 cm⁻¹.
- Mass Spectrometry : HRMS-ESI confirms molecular ion peaks (e.g., [M-K]⁻) .
Advanced Research Questions
Q. What strategies optimize cross-coupling reactivity of Potassium 4-methyl-β-styryltrifluoroborate in Suzuki-Miyaura reactions?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% loading.
- Solvent System : Employ THF/H₂O or DME with K₂CO₃ as base (2–3 equiv).
- Temperature : Reactions proceed efficiently at 60–80°C .
- Substrate Scope : Styryltrifluoroborates couple with aryl/heteroaryl halides (e.g., 4-bromotoluene, 2-chloropyridine). Yields range from 70–90% .
- Data Analysis : Monitor reaction progress via TLC (Rf shift) and quantify yields via HPLC with internal standards.
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Short-Term Storage : Dissolve in anhydrous DMSO or DMF and store at -20°C under argon; stable for 1 month .
- Long-Term Storage : Lyophilize and keep as a solid at -80°C; stability >6 months .
- Decomposition Risks : Exposure to moisture or acidic conditions hydrolyzes the trifluoroborate group, releasing HF. Monitor via ¹⁹F NMR for degradation (loss of BF₃⁻ signal) .
Q. What are the mechanistic implications of steric effects in its reactivity?
- Methodological Answer :
- Steric Hindrance : The 4-methyl group on the styryl moiety reduces coupling efficiency with bulky aryl halides (e.g., ortho-substituted substrates). Compare kinetic data (e.g., kobs) with non-methylated analogs .
- Computational Modeling : DFT studies (B3LYP/6-31G*) show increased torsional strain in transition states for sterically hindered partners .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
